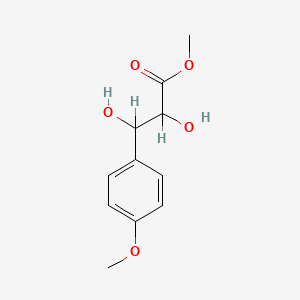












|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7]C(/C=C/C(OC)=O)=[CH:5][CH:4]=1.C[N+]1([O-])CC[O:19]CC1.[C:23]([OH:27])([CH3:26])([CH3:25])C.C1C(O)=C(O)C(S([O-])(=O)=O)=CC=1S([O-])(=O)=O.[Na+].[Na+].[C:46]([O:49][CH2:50]C)(=[O:48])C>O.O.[O-][Os]([O-])(=O)=O.[K+].[K+].O>[OH:19][CH:25]([CH:23]([OH:27])[C:26]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:46]([O:49][CH3:50])=[O:48] |f:3.4.5,7.8.9.10.11|
|


|
Name
|
[DHQD]2PHAL
|
|
Quantity
|
54.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5.38 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)/C=C/C(=O)OC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
|
Name
|
|
|
Quantity
|
11.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
21.4 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction procedure
|
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
STIRRING
|
|
Details
|
to stir for one hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the resultant two layers were vigorously stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was removed
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by flash column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the appropriate fractions
|


Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(=O)OC)C(C1=CC=C(C=C1)OC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 62% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |